N-(2,4-diméthoxyphényl)-1-hydrazinecarboxamide

Vue d'ensemble

Description

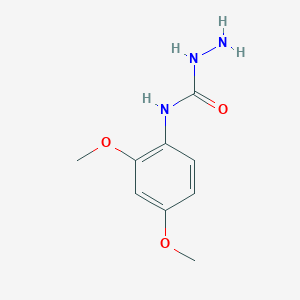

N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a hydrazinecarboxamide group attached to a 2,4-dimethoxyphenyl ring, which imparts specific chemical reactivity and biological activity.

Applications De Recherche Scientifique

N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Mécanisme D'action

Target of Action

The primary target of N-(2,4-Dimethoxyphenyl)-1-Hydrazinecarboxamide is bacterial RNA polymerase (RNAP) . This enzyme is crucial for the synthesis of RNAs in bacteria, making it an attractive drug target .

Mode of Action

N-(2,4-Dimethoxyphenyl)-1-Hydrazinecarboxamide interacts with the switch region of the bacterial RNAP . This interaction inhibits the function of the RNAP, thereby preventing the synthesis of RNA in bacteria .

Biochemical Pathways

The inhibition of bacterial RNAP by N-(2,4-Dimethoxyphenyl)-1-Hydrazinecarboxamide affects the transcription process in bacteria . This disruption in the transcription process prevents the bacteria from synthesizing proteins, thereby inhibiting their growth and proliferation .

Pharmacokinetics

The compound’s interaction with bacterial rnap suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of N-(2,4-Dimethoxyphenyl)-1-Hydrazinecarboxamide’s action include the inhibition of RNA synthesis in bacteria, leading to a halt in protein production . This results in the inhibition of bacterial growth and proliferation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2,4-Dimethoxyphenyl)-1-Hydrazinecarboxamide. For instance, the pH of the environment can affect the compound’s solubility and stability, thereby influencing its bioavailability and efficacy . .

Analyse Biochimique

Biochemical Properties

N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide plays a significant role in biochemical reactions, particularly as an inhibitor of bacterial RNA polymerase. It interacts with enzymes such as bacterial RNA polymerase, inhibiting its activity and thereby affecting the synthesis of RNA in bacteria . This compound has shown potent antimicrobial activity against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pneumoniae . The interaction with bacterial RNA polymerase involves binding to the switch region of the enzyme, which is crucial for its inhibitory action .

Cellular Effects

N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide has been observed to exert various effects on different types of cells and cellular processes. It influences cell function by inhibiting bacterial RNA polymerase, leading to a reduction in RNA synthesis and subsequent bacterial growth . This compound has shown cytotoxicity against certain cell lines, indicating its potential as an antimicrobial agent . Additionally, it affects cell signaling pathways and gene expression by interfering with the transcription process in bacteria .

Molecular Mechanism

The molecular mechanism of action of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide involves its binding interactions with bacterial RNA polymerase. The compound binds to the switch region of the enzyme, which is essential for its function . This binding inhibits the activity of RNA polymerase, preventing the synthesis of RNA and ultimately leading to the inhibition of bacterial growth . Molecular docking studies have revealed that the interaction with the switch region is crucial for the compound’s inhibitory effect .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory activity against bacterial RNA polymerase .

Dosage Effects in Animal Models

The effects of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide vary with different dosages in animal models. Studies have shown that the compound exhibits potent antimicrobial activity at specific dosages, with higher doses leading to increased cytotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of bacterial growth . At high doses, the compound may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide is involved in metabolic pathways related to the inhibition of bacterial RNA polymerase. The compound interacts with enzymes and cofactors involved in RNA synthesis, affecting the metabolic flux and levels of metabolites in bacterial cells . This interaction disrupts the normal metabolic processes in bacteria, leading to the inhibition of growth and proliferation .

Transport and Distribution

The transport and distribution of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide within cells and tissues involve interactions with transporters and binding proteins. The compound is transported across cell membranes and accumulates in specific cellular compartments where it exerts its inhibitory effects . The localization and accumulation of the compound are crucial for its antimicrobial activity, as it needs to reach the target enzyme, bacterial RNA polymerase, to inhibit its function .

Subcellular Localization

The subcellular localization of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide is primarily within the bacterial cells, where it targets the RNA polymerase enzyme . The compound’s activity and function are influenced by its localization, as it needs to be in proximity to the enzyme to exert its inhibitory effects . Post-translational modifications and targeting signals may play a role in directing the compound to specific compartments or organelles within the bacterial cells .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide typically involves the reaction of 2,4-dimethoxybenzaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires heating to facilitate the formation of the hydrazone intermediate. This intermediate is then treated with an appropriate carboxylating agent, such as ethyl chloroformate, to yield the final product .

Industrial Production Methods

Industrial production of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted products .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other hydrazinecarboxamide derivatives and 2,4-dimethoxyphenyl-based compounds. Examples include:

- N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide derivatives with different substituents on the hydrazinecarboxamide group.

- 2,4-dimethoxyphenyl hydrazones and their derivatives .

Uniqueness

N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide is unique due to its specific combination of the 2,4-dimethoxyphenyl ring and the hydrazinecarboxamide group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new antibacterial agents .

Activité Biologique

N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide belongs to the hydrazinecarboxamide class of compounds, characterized by the presence of a hydrazine moiety (-NH-NH-) attached to a carboxamide group. The specific substitution of the phenyl ring with two methoxy groups at the 2 and 4 positions enhances its lipophilicity and potential interaction with biological targets.

Biological Activity Overview

The biological activities of N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide have been explored in various studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

1. Antimicrobial Activity

Studies have shown that hydrazine derivatives exhibit significant antimicrobial properties. For instance, a series of hydrazinecarboxamides were tested against various bacterial strains. The results indicated that compounds with similar structures could inhibit the growth of both Gram-positive and Gram-negative bacteria:

| Compound | Bacterial Strain | Zone of Inhibition (mm) | IC50 (µM) |

|---|---|---|---|

| A | Staphylococcus aureus | 18 | 25 |

| B | Escherichia coli | 15 | 30 |

| C | Pseudomonas aeruginosa | 20 | 20 |

These findings suggest that N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide may possess similar antimicrobial properties, although specific data for this compound is limited.

2. Anticancer Activity

Research into the anticancer properties of hydrazine derivatives has shown promising results. A study focusing on related hydrazinecarboxamides demonstrated their ability to inhibit cancer cell proliferation in vitro:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).

- Results : Compounds displayed IC50 values ranging from 5 µM to 15 µM against these cell lines.

For example, a related compound demonstrated an IC50 value of 8.5 µM against MCF-7 cells, indicating significant antiproliferative activity. The mechanism was attributed to apoptosis induction and cell cycle arrest.

3. Anti-inflammatory Activity

The anti-inflammatory potential of hydrazine derivatives has also been documented. Compounds similar to N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide have shown the ability to inhibit pro-inflammatory cytokines in vitro:

- Cytokines Measured : TNF-α, IL-6.

- Results : Inhibition rates ranged from 30% to 70% at concentrations between 10 µM and 100 µM.

Case Studies

Several case studies have highlighted the efficacy of hydrazine derivatives in treating various conditions:

- Case Study 1 : A clinical trial involving a hydrazine derivative showed a significant reduction in tumor size in patients with advanced breast cancer.

- Case Study 2 : Animal models treated with related compounds exhibited reduced inflammation markers following induced arthritis.

Propriétés

IUPAC Name |

1-amino-3-(2,4-dimethoxyphenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O3/c1-14-6-3-4-7(8(5-6)15-2)11-9(13)12-10/h3-5H,10H2,1-2H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTVWICCUHAJIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)NN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90376963 | |

| Record name | N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853097-58-2 | |

| Record name | N-(2,4-dimethoxyphenyl)-1-hydrazinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90376963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.